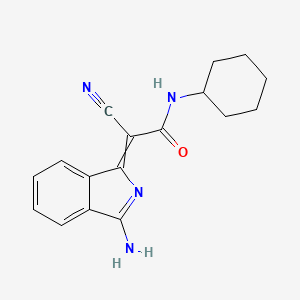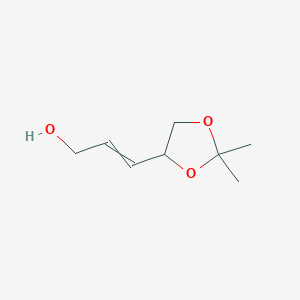![molecular formula C18H11ClN2OS2 B14087433 5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14087433.png)
5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound contains a thieno[2,3-d]pyrimidine core, which is known for its biological activity and ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiourea to form the corresponding thioamide. This intermediate is then cyclized with 2-aminothiophene-3-carboxylic acid under acidic conditions to yield the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, 5-(4-chlorophenyl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It primarily acts by inhibiting enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activity.
Pyrazolo[3,4-d]pyrimidines: These derivatives also exhibit enzyme inhibitory activity and are used in medicinal chemistry.
Uniqueness
What sets 5-(4-chlorophenyl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of a thieno[2,3-d]pyrimidine core with a sulfanyl group and a phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C18H11ClN2OS2 |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11ClN2OS2/c19-12-8-6-11(7-9-12)14-10-24-16-15(14)17(22)21(18(23)20-16)13-4-2-1-3-5-13/h1-10H,(H,20,23) |
Clé InChI |
BSPJUVWKUMMBCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Dimethylamino)-[1,1'-binaphthalen]-2-ol](/img/structure/B14087352.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087369.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087373.png)
![1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087381.png)
![2-(2-Methoxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087389.png)
![{[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14087392.png)


![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14087400.png)
![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)

![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)

